molecular formula C17H18O3 B8529454 3-Ethyl-4-hydroxy-5-methyl-benzoic acid benzyl ester

3-Ethyl-4-hydroxy-5-methyl-benzoic acid benzyl ester

Cat. No.: B8529454
M. Wt: 270.32 g/mol
InChI Key: RZETVXSAPRXZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-hydroxy-5-methyl-benzoic acid benzyl ester is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

benzyl 3-ethyl-4-hydroxy-5-methylbenzoate

InChI

InChI=1S/C17H18O3/c1-3-14-10-15(9-12(2)16(14)18)17(19)20-11-13-7-5-4-6-8-13/h4-10,18H,3,11H2,1-2H3

InChI Key

RZETVXSAPRXZEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)OCC2=CC=CC=C2)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzoic acid (80.3 g, 0.446 mol) is DMF (500 mL), KHCO3 (53.5 g, 0.535 mol) followed by benzylbromide (114.3 g, 0.668 mol) is added. The mixture is stirred at 50° C. for 18 h before it is cooled to rt, diluted with water (250 mL), and extracted with TBME (2×250 mL). The org. extracts are washed with water, and then concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 19:1 to 9:1 to give 3-ethyl-4-hydroxy-5-methyl-benzoic acid benzyl ester (108.5 g) as a beige solid; 1H NMR (CDCl3): δ 1.28 (t, J=7.5 Hz, 3 H), 2.30 (s, 3 H), 2.68 (q, J=7.8 Hz, 2 H), 5.24 (s, 1 H), 5.37 (s, 2 H), 7.33-7.45 (m, 3 H), 7.45-7.50 (m, 2 H), 7.77 (s, 1 H), 7.79 (s, 1 H).
Quantity
80.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
53.5 g
Type
reactant
Reaction Step Three
Quantity
114.3 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

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